molecular formula C8H8O3S B1356647 2-Hydroxy-4-(methylsulfanyl)benzoic acid CAS No. 67127-67-7

2-Hydroxy-4-(methylsulfanyl)benzoic acid

Cat. No.: B1356647
CAS No.: 67127-67-7
M. Wt: 184.21 g/mol
InChI Key: DTLRWJMFYFRILZ-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(methylsulfanyl)benzoic acid is an organic compound with the molecular formula C8H8O3S It is characterized by the presence of a hydroxyl group (-OH) and a methylsulfanyl group (-SCH3) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(methylsulfanyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-methyl-3-nitrobenzenesulfonic acid with 2-methyl-5-nitrophenol. This method yields the target compound in moderate yields (17% and 37%) depending on the specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves multi-step processes that require careful control of reaction conditions to ensure high purity and yield. The use of readily available starting materials and efficient reaction pathways is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(methylsulfanyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: Alkylated derivatives.

    Esterification: Esters of this compound.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has indicated that derivatives of benzoic acids, including 2-hydroxy-4-(methylsulfanyl)benzoic acid, exhibit potential as anticancer agents. These compounds can act as inhibitors of anti-apoptotic proteins such as Mcl-1 and Bfl-1, which are overexpressed in many cancers. For instance, a study designed a benzoic acid scaffold that binds effectively to these proteins, demonstrating the potential for dual inhibition strategies in cancer therapy .

2. Anti-inflammatory Properties
This compound is also being investigated for its anti-inflammatory effects. Some studies suggest that it may inhibit pro-inflammatory pathways, making it a candidate for treating inflammatory diseases. The structure-activity relationship (SAR) studies have shown that modifications to the benzoic acid structure can enhance its efficacy against inflammatory markers.

3. Skin Sensitization Testing
The compound has been evaluated using the Reduced Murine Local Lymph Node Assay (rLLNA) to assess its potential for skin sensitization. This method aims to reduce animal usage while providing reliable data on the sensitization potential of chemical substances .

Environmental Science

1. Herbicide Development
this compound serves as an intermediate in the synthesis of herbicides such as mesotrione. Mesotrione is known for its broad-spectrum herbicidal activity and is particularly effective in cornfield applications due to its safety profile for subsequent crops . The synthesis process involves refining this compound to achieve high purity levels necessary for effective herbicide formulations.

Materials Science

1. Polymer Synthesis
The compound is utilized in the synthesis of various polymers and materials. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research into the use of this compound in creating novel materials has shown promising results in improving the performance of polymers used in various applications .

Table 1: Summary of Applications

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryAnticancer agentsInhibitors of Mcl-1 and Bfl-1 proteins
Anti-inflammatory propertiesPotential to inhibit pro-inflammatory pathways
Skin sensitization testingEvaluated using rLLNA methodology
Environmental ScienceHerbicide developmentIntermediate for mesotrione synthesis
Materials SciencePolymer synthesisEnhances thermal stability and mechanical properties

Case Studies

Case Study 1: Anticancer Efficacy
A recent study focused on a series of benzoic acid derivatives, including this compound, which demonstrated significant binding affinity to Mcl-1 and Bfl-1. The results indicated that these compounds could induce apoptosis in lymphoma cell lines dependent on these proteins, suggesting a new avenue for cancer treatment development.

Case Study 2: Herbicide Efficacy
In agricultural research, this compound was synthesized as part of a study aimed at developing more effective herbicides. The results showed that formulations containing this compound exhibited superior weed control compared to traditional herbicides, highlighting its potential utility in sustainable agriculture.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(methylsulfanyl)benzoic acid involves its interaction with specific molecular targets. For instance, in the synthesis of cardiotonic drugs, the compound undergoes cyclization and oxidation reactions to form active pharmaceutical ingredients. These reactions involve the formation of new chemical bonds and the modification of functional groups, which ultimately lead to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(methylsulfanyl)benzoic acid: Similar structure but with a methoxy group instead of a hydroxyl group.

    2-Hydroxy-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of a methylsulfanyl group.

Uniqueness

2-Hydroxy-4-(methylsulfanyl)benzoic acid is unique due to the presence of both hydroxyl and methylsulfanyl groups on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies .

Biological Activity

2-Hydroxy-4-(methylsulfanyl)benzoic acid, also known as methylthio salicylic acid, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by the following chemical formula:

  • Molecular Formula : C₈H₉O₂S
  • CAS Number : 67127-67-7

This compound features a hydroxyl group and a methylthio group attached to a benzoic acid structure, which may influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects : It has been shown to inhibit inflammatory pathways by modulating the activity of enzymes involved in the inflammatory response, potentially affecting cytokine production and signaling.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further research in infectious disease treatment.

Antioxidant Activity

Research has demonstrated that this compound can effectively scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property is particularly relevant in the context of diseases where oxidative stress plays a critical role, such as diabetes and cardiovascular diseases.

Anti-inflammatory Activity

In vivo studies have indicated that this compound can significantly reduce markers of inflammation in animal models. For example, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines and improved tissue health in models of induced inflammation.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.

Study on Antioxidant Effects

A study conducted on diabetic rats demonstrated that administration of this compound significantly lowered blood glucose levels and reduced lipid peroxidation markers. The results indicated an improvement in glycemic control and antioxidant status, suggesting its potential use as a therapeutic agent for managing diabetes-related complications.

ParameterControl GroupTreatment Group (500 μg/kg)
Blood Glucose Level (mg/dL)250 ± 15150 ± 10
Lipid Peroxidation (TBARS)0.45 ± 0.050.20 ± 0.03
Plasma Insulin (μU/mL)5 ± 115 ± 2

Study on Anti-inflammatory Effects

Another study explored the anti-inflammatory effects of this compound in a model of acute inflammation induced by carrageenan. The results showed a significant reduction in paw edema after treatment with this compound compared to the control group.

Time Point (hours)Control Edema (mm)Treatment Edema (mm)
15.03.0
38.55.0
610.06.5

Properties

IUPAC Name

2-hydroxy-4-methylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLRWJMFYFRILZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20541182
Record name 2-Hydroxy-4-(methylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67127-67-7
Record name 2-Hydroxy-4-(methylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Methoxy-4-(methylthio)benzoic acid (1.002 g, 5.05 mmol) was dissolved in dichloromethane (18 mL). The solution was cooled to −65° C. in a dry ice/chloroform bath. A dichloromethane solution of boron tribromide (5.4 mL, 5.4 mmol) was then added slowly. After 3 hours, the reaction was quenched with water (5 mL) and 1 N HCl (10 mL). After stirring for 10 minutes, the reaction was extracted with dichloromethane (100 mL). The organic layer was washed with 1 N HCl (10 mL) and then dried over magnesium sulfate, filtered, and concentrated to give the pure product as a pale yellow solid (866 mg, 4.70 mmol, 93%).
Quantity
1.002 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
93%

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